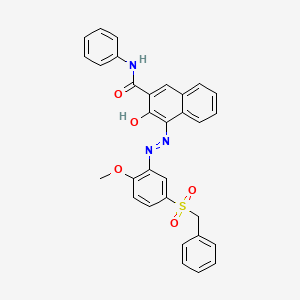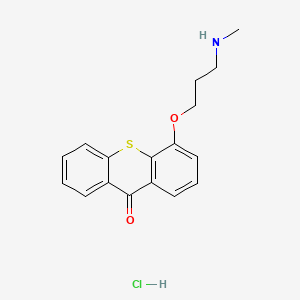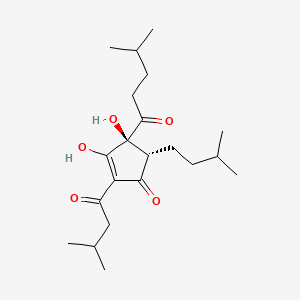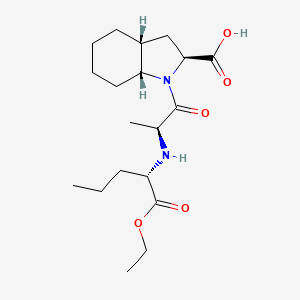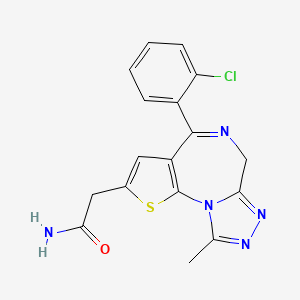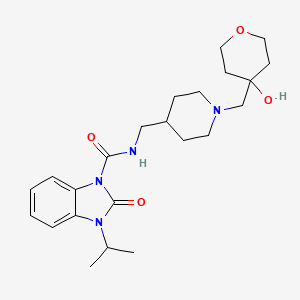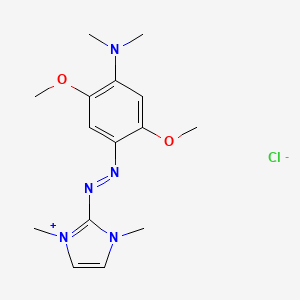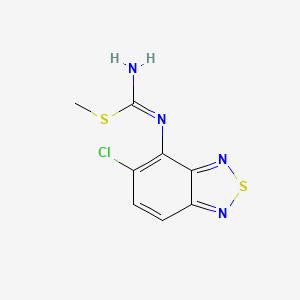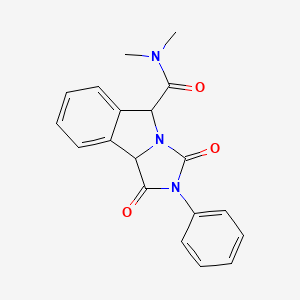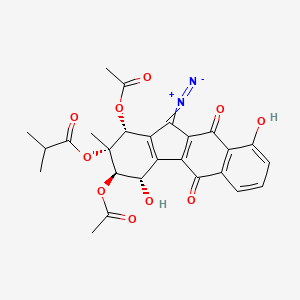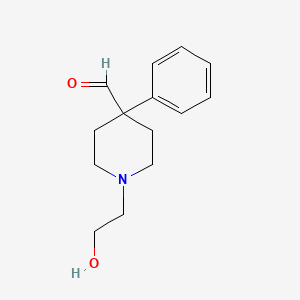
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a phenyl group at the 4-position and a hydroxyethyl group at the 1-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 1-position. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Another synthetic route involves the reduction of 4-phenylpiperidine-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: 4-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)-4-phenyl-
Reduction: 4-Piperidinecarbinol, 1-(2-hydroxyethyl)-4-phenyl-
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The hydroxyethyl and phenyl groups contribute to its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-piperidinecarboxaldehyde: Similar structure with a benzyl group instead of a hydroxyethyl group.
4-Formylpiperidine-1-carboxylate: Contains a formyl group at the 4-position and a carboxylate group at the 1-position.
N-Benzylpiperidine-4-carboxaldehyde: Similar structure with a benzyl group at the nitrogen atom.
Uniqueness
4-Piperidinecarboxaldehyde, 1-(2-hydroxyethyl)-4-phenyl- is unique due to the presence of both a hydroxyethyl group and a phenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
92644-79-6 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C14H19NO2/c16-11-10-15-8-6-14(12-17,7-9-15)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 |
Clave InChI |
ZEBWWPGDMZRNRC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C=O)C2=CC=CC=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


